{3-[(1,3-Dichloropropan-2-yl)oxy]-2-hydroxypropyl}methylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,3-Dichloropropan-2-yl)oxy]-3-[methyl(sulfonato)amino]propan-2-ol is a complex organic compound characterized by the presence of chlorinated propyl and sulfonated amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-Dichloropropan-2-yl)oxy]-3-[methyl(sulfonato)amino]propan-2-ol typically involves multiple steps. One common method includes the reaction of 1,3-dichloropropan-2-ol with a sulfonating agent under controlled conditions to introduce the sulfonato group. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1,3-Dichloropropan-2-yl)oxy]-3-[methyl(sulfonato)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonato group to a sulfonic acid.
Substitution: The chlorinated propyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates are employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfonic acids, and substituted derivatives depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[(1,3-Dichloropropan-2-yl)oxy]-3-[methyl(sulfonato)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a cross-linking reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(1,3-Dichloropropan-2-yl)oxy]-3-[methyl(sulfonato)amino]propan-2-ol involves its interaction with specific molecular targets. The sulfonato group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The chlorinated propyl group may also facilitate binding to hydrophobic pockets in target molecules, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloropropan-2-ol: Shares the chlorinated propyl group but lacks the sulfonato and amino functionalities.
1,3-Dichloro-2-propanol: Similar structure but different functional groups.
1,3-Dichloro-2-hydroxypropane: Contains hydroxyl groups instead of sulfonato and amino groups.
Eigenschaften
Molekularformel |
C7H14Cl2NO5S- |
---|---|
Molekulargewicht |
295.16 g/mol |
IUPAC-Name |
N-[3-(1,3-dichloropropan-2-yloxy)-2-hydroxypropyl]-N-methylsulfamate |
InChI |
InChI=1S/C7H15Cl2NO5S/c1-10(16(12,13)14)4-6(11)5-15-7(2-8)3-9/h6-7,11H,2-5H2,1H3,(H,12,13,14)/p-1 |
InChI-Schlüssel |
UPQJEHDNBVIVFN-UHFFFAOYSA-M |
Kanonische SMILES |
CN(CC(COC(CCl)CCl)O)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.